5-Iodo-2,2'-bipyridine
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Overview
Description
5-Iodo-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,2’-bipyridine typically involves the iodination of 2,2’-bipyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid. Another approach involves the use of iodinating reagents like N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C to achieve optimal yields .
Industrial Production Methods: Industrial production of 5-Iodo-2,2’-bipyridine may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions like Suzuki coupling, Stille coupling, and Negishi coupling.
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated with metal centers.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Stille Coupling: Involves organotin reagents and palladium catalysts.
Negishi Coupling: Employs organozinc reagents and palladium catalysts.
Major Products: The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 5-Iodo-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes exhibit unique photophysical and electrochemical properties, making them valuable in catalysis and materials science .
Biology and Medicine: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, 5-Iodo-2,2’-bipyridine is utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
Mechanism of Action
The mechanism of action of 5-Iodo-2,2’-bipyridine primarily involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in electron transfer processes, influencing various biochemical pathways. The iodine atom enhances the compound’s reactivity, allowing it to interact with specific molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the iodine substitution.
4,4’-Bipyridine: Another isomer with different substitution patterns.
5,5’-Diiodo-2,2’-bipyridine: A compound with two iodine atoms, offering different reactivity and applications.
Uniqueness: 5-Iodo-2,2’-bipyridine is unique due to the presence of the iodine atom at the 5-position, which significantly alters its chemical properties and reactivity compared to other bipyridine derivatives. This modification enhances its potential in forming metal complexes with distinct photophysical and electrochemical characteristics .
Properties
CAS No. |
160539-05-9 |
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Molecular Formula |
C10H7IN2 |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
5-iodo-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7IN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H |
InChI Key |
GFKMDUYNSXQYPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)I |
Origin of Product |
United States |
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